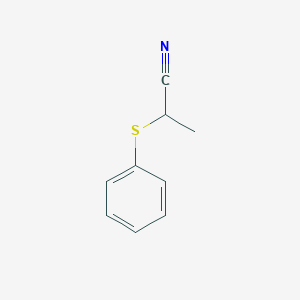

2-(Phenylthio)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Phenylthio)propanenitrile is an organic compound characterized by the presence of a phenylthio group attached to a propanenitrile backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Phenylthio)propanenitrile can be synthesized through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated propanenitrile with a thiophenol. For example, 2-bromopropanenitrile can react with thiophenol in the presence of a base such as sodium hydroxide to yield this compound.

Dehydration of Amides: Another method involves the dehydration of a corresponding amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The phenylthio (-SPh) group acts as a leaving group in substitution reactions. For example:

-

Thiophenol displacement : Heating 2-(phenylthio)propanenitrile with thiophenol in the presence of N,N-diisopropylethylamine (DIPEA) at 120°C for 24 hours yields 3-(4-chlorophenyl)-3-(phenylthio)propanenitrile (96% yield) via nucleophilic aromatic substitution .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Thiophenol, DIPEA, 120°C, 24 h | 3-(4-chlorophenyl)-3-(phenylthio)propanenitrile | 96% |

Oxidation Reactions

The sulfide moiety undergoes oxidation to sulfoxides or sulfones:

-

mCPBA-mediated oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively oxidizes the -SPh group to a sulfoxide. Further oxidation with excess mCPBA forms the sulfone derivative .

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA (1 equiv) | CH₂Cl₂, 0°C, 1 h | Sulfoxide derivative | >95% |

| mCPBA (2 equiv) | CH₂Cl₂, rt, 2 h | Sulfone derivative | >90% |

Reduction Reactions

The nitrile group is amenable to reduction:

-

LiAlH₄ reduction : Reaction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the nitrile to a primary amine, yielding 3-(phenylthio)propan-1-amine (75–80% yield) .

-

Catalytic hydrogenation : Hydrogenation over Raney nickel at 50 psi converts the nitrile to an amine with retention of the -SPh group .

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 3-(Phenylthio)propan-1-amine | 78% |

| H₂, Raney Ni | EtOH, 50 psi, 12 h | 3-(Phenylthio)propan-1-amine | 85% |

Hydrolysis Reactions

The nitrile group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux converts the nitrile to 3-(phenylthio)propanoic acid (82% yield) .

-

Basic hydrolysis : NaOH in aqueous ethanol yields the corresponding carboxamide intermediate, which further hydrolyzes to the acid .

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 6 h | 3-(Phenylthio)propanoic acid | 82% |

| 2M NaOH, EtOH/H₂O, 8 h | 3-(Phenylthio)propanoic acid | 75% |

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms heterocyclic structures:

-

Base-mediated cyclization : Treatment with potassium tert-butoxide in THF induces cyclization to 4-phenylthio-2-pyrrolidinone (68% yield) .

| Base | Conditions | Product | Yield |

|---|---|---|---|

| t-BuOK | THF, 0°C to rt, 12 h | 4-Phenylthio-2-pyrrolidinone | 68% |

Side Reactions and Competing Pathways

-

Thioether elimination : Strong bases (e.g., LDA) promote β-elimination, forming acrylonitrile derivatives as byproducts .

-

Nitrile dimerization : Under radical-initiated conditions (AIBN, light), the nitrile group dimerizes to form a succinonitrile analog .

Key Mechanistic Insights

-

Nucleophilic substitution proceeds via a polar transition state, with the -SPh group departing as a thiophenoxide ion .

-

Oxidation selectivity is governed by steric and electronic effects: sulfoxides form preferentially at low temperatures, while sulfones require excess oxidant .

-

Reduction pathways depend on the reagent: LiAlH₄ generates free amines, whereas catalytic hydrogenation preserves stereochemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Phenylthio)propanenitrile has been investigated for its potential therapeutic properties, particularly in cancer treatment. It acts as an inhibitor of the PI3K/mTOR signaling pathway, which is crucial for regulating cell growth and survival.

- Antiproliferative Activity : The compound has shown considerable antiproliferative effects against various cancer cell lines, including SW620 and HeLa cells. This suggests its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SW620 | 15.2 | |

| HeLa | 12.5 |

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical transformations, including:

- Synthesis of Nitrile-Bearing Compounds : It acts as a non-toxic electrophilic source of cyanide for synthesizing nitrile-bearing quaternary centers via equilibrium-driven transnitrilation processes .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Transnitrilation | 75 | Efficient method for synthesis |

| Substitution Reactions | 80 | Versatile in forming derivatives |

Biochemical Research

The interaction of this compound with biomolecules has been extensively studied. Its binding affinity towards enzymes in the PI3K/mTOR pathway has been characterized, revealing insights into its mechanism of action.

- Mechanism of Action : The compound binds to the active sites of target enzymes, inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation through the modulation of the PI3K/mTOR pathway.

- Findings : The study reported a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased antiproliferative effects.

Case Study 2: Synthesis Methodology

Research focused on the synthesis of complex nitrile-containing molecules using this compound as a key reagent. The methodology highlighted the efficiency of one-pot reactions that minimize waste and accelerate synthesis.

Mecanismo De Acción

The mechanism of action of 2-(Phenylthio)propanenitrile involves its interaction with various molecular targets depending on the specific reaction or application. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by reducing agents, leading to the formation of amines. In oxidation reactions, the phenylthio group is oxidized to form sulfoxides or sulfones.

Comparación Con Compuestos Similares

2-(Phenylthio)propanenitrile can be compared with other similar compounds such as:

2-(Phenylthio)ethanenitrile: This compound has a similar structure but with a shorter carbon chain.

2-(Phenylthio)butanenitrile: This compound has a longer carbon chain compared to this compound.

The uniqueness of this compound lies in its specific carbon chain length, which can influence its reactivity and applications in various fields.

Actividad Biológica

2-(Phenylthio)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitrile group and a phenylthio moiety. This compound has been studied for its biological activities, particularly its potential as an anticancer agent and its interactions with various biochemical pathways.

- Molecular Formula : C₁₇H₁₇NS

- Molecular Weight : Approximately 267.39 g/mol

- LogP : 4.78 (indicating high lipophilicity)

- Polar Surface Area : 49.09 Ų

These properties suggest that this compound can effectively permeate biological membranes, enhancing its potential for therapeutic applications.

Antiproliferative Effects

Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines, including:

- HeLa Cells : Human cervical cancer cells.

- SW620 Cells : Human colorectal adenocarcinoma cells.

The compound acts as a dual inhibitor of the PI3K/mTOR signaling pathway , which is crucial for regulating cell growth and survival. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : The compound interacts with specific enzymes within the PI3K/mTOR pathway, altering their activity and impacting downstream signaling processes.

- Pharmacokinetics : It has shown favorable oral bioavailability (approximately 76.8%), indicating potential for effective therapeutic use.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with this compound led to significant reductions in cell viability in HeLa and SW620 cell lines, with IC50 values indicating strong antiproliferative activity.

- Enzyme Inhibition : Research highlighted that the compound inhibits key kinases involved in the PI3K/mTOR pathway, leading to decreased AKT activation and increased apoptosis markers in treated cells.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-2-(4-phenylthio)propanenitrile | Contains a methyl group and additional phenylthio moiety | Antiproliferative against cancer cells |

| 3-(Phenylthio)propanenitrile | Nitrile group with a thioether linkage | Antimicrobial properties |

| 4-(Phenylthio)butyronitrile | Longer carbon chain with similar functional groups | Antimicrobial properties |

The structural similarities suggest that modifications in the phenylthio group or the length of the carbon chain can significantly influence biological activity.

Propiedades

IUPAC Name |

2-phenylsulfanylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJIVFUDWSGSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)SC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.